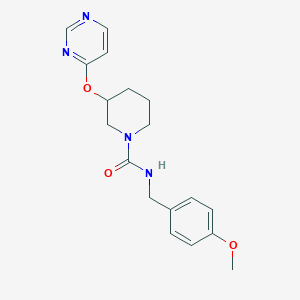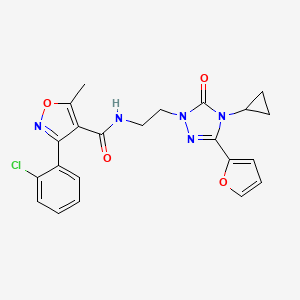![molecular formula C18H17NO3 B2816971 6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 533867-66-2](/img/structure/B2816971.png)
6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione” is a derivative of azepine . Azepines are unsaturated heterocycles of seven atoms, with a nitrogen replacing a carbon at one position . The methoxypropyl group at the 6-position and the dibenzo[c,e] structure suggest that this compound may have unique properties compared to other azepines.
Molecular Structure Analysis
The molecular structure of this compound would be based on the azepine structure, with additional groups attached. The 3-methoxypropyl group would be attached at the 6-position of the azepine ring, and the dibenzo[c,e] structure would likely involve additional benzene rings attached to the azepine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific groups attached to the azepine ring. Azepines can undergo various reactions, including those involving the nitrogen atom in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the methoxypropyl group and the dibenzo[c,e] structure would likely influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
A novel synthesis method for 5H-dibenzo[c,e]azepine-5,7(6H)-diones, including derivatives similar to the specified compound, utilizes palladium-catalyzed double C-H bond activation from benzamides. This method offers a convenient route to produce these compounds in satisfactory to excellent yields, highlighting the efficiency and versatility of palladium catalysis in organic synthesis (Kondapalli et al., 2017).
Chemical Transformations and Derivatives
The transformation of 5H-dibenzo[c,e]azepines into phenanthridines through reactions involving cyclic N-diazonium ions demonstrates the compound's flexibility in undergoing structural modifications. This reaction pathway offers insights into the formation of novel heterocyclic compounds, which could be pivotal for developing new pharmacological agents or materials (Kreher & Bergmann, 1982).
Anticancer Activities
Research into novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units, inspired by structures like rucaparib and PJ34, has shown promising anticancer activities. This work underscores the potential of dibenzoazepine derivatives as scaffolds for designing anticancer agents, with some derivatives exhibiting better activities than Rucaparib against specific cancer cell lines (He et al., 2018).
Supramolecular Assemblies
Studies on closely related 4-chloro-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines have highlighted the impact of subtle structural differences on their molecular and supramolecular structures. This research provides valuable insights into how modifications in the dibenzoazepine framework can influence the overall properties of these compounds, which is critical for designing materials with specific functions (Acosta et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds, such as dibenz[c,e]azepines, have been shown to interact with various biological targets, including voltage-dependent sodium channels in the brain .
Mode of Action
It’s known that dibenz[c,e]azepines, a class of compounds structurally similar to the compound , exert their effects through the blockade of voltage-dependent sodium channels in the brain . This interaction can lead to changes in neuronal excitability and neurotransmission .
Biochemical Pathways
Related compounds have been shown to influence various pathways, including those involved in neurotransmission .
Pharmacokinetics
Similar compounds like oxcarbazepine are known to be rapidly reduced by cytosolic enzymes in the liver to their active metabolites .
Result of Action
Related compounds have been shown to have various biological effects, including anticonvulsive, analgesic, and psychostimulant activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(3-methoxypropyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-22-12-6-11-19-17(20)15-9-4-2-7-13(15)14-8-3-5-10-16(14)18(19)21/h2-5,7-10H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYGDPVVDRFAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2816888.png)



![2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2816893.png)

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2816898.png)

![2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2816900.png)



![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2816910.png)
